molecular formula C18H16ClN3O3 B14097716 5-(5-chloro-2-hydroxyphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14097716
M. Wt: 357.8 g/mol
InChI Key: QCNAYCFWOPFGPC-UHFFFAOYSA-N
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Description

5-(5-chloro-2-hydroxyphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro-substituted hydroxyphenyl group, a methoxybenzyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Chloro-Hydroxyphenyl Group: The chloro-hydroxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached via nucleophilic substitution reactions.

    Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through amide bond formation reactions, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-2-hydroxyphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-chloro-2-hydroxyphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-chloro-2-hydroxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide
  • 5-(5-chloro-2-hydroxyphenyl)-N-(4-ethoxybenzyl)-1H-pyrazole-3-carboxamide
  • 5-(5-chloro-2-hydroxyphenyl)-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide

Uniqueness

5-(5-chloro-2-hydroxyphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the methoxybenzyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16ClN3O3/c1-25-13-5-2-11(3-6-13)10-20-18(24)16-9-15(21-22-16)14-8-12(19)4-7-17(14)23/h2-9,23H,10H2,1H3,(H,20,24)(H,21,22)

InChI Key

QCNAYCFWOPFGPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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